- Synthesis and cytotoxic effect of pregnenolone derivatives with one or two α,β-unsaturated carbonyls and an ester moiety at C-21 or C-3Steroids, 2018, 131, 37-45,
Cas no 974-23-2 (16a,17-Epoxy-3b-hydroxypregn-5-en-20-one)

974-23-2 structure
Nombre del producto:16a,17-Epoxy-3b-hydroxypregn-5-en-20-one
Número CAS:974-23-2
MF:C21H30O3
Megavatios:330.461106777191
MDL:MFCD00135147
CID:40432
PubChem ID:24894584
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Propiedades químicas y físicas
Nombre e identificación
-
- 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one
- 16-alpha,17-alpha-epoxy-3-beta-hydroxypregn-5-en-20-one
- 16,17-Epoxy-3-hydroxypregn-5-en-20-one
- EPOXYPREGNENOLONE
- 16,17-ALPHA EPOXY PREGNENOLONE
- 16,17-EPOXYPREGNENOLONE
- 16ALPHA,17ALPHA-EPOXYPREGNENOLONE
- 1-((3S,8R,9S,10R,13S,14S,16R,17S)-3-HYDROXY-10,13-DIMETHYL-1,2,3,4,7,8,9,10,11,12,13,14,15,16-TETRADECAHYDRO-20-OXA-CYCLOPROPA[16,17]CYCLOPENTA[A]PHENANTHREN-17-YL)-ETHANONE
- 3BETA-HYDROXY-16ALPHA,17ALPHA-EPOXY-5-PREGNEN-20-ONE
- 16,17-α Epoxypregnenolone
- 16,17-alpha Epoxy Pregenenolone
- 16α,17α-Epoxypregnenolone
- 16a,17a-Epoxy-3b-hydroxypregn-5-en-20-one
- (3β,16α)-16,17-Epoxy-3-hydroxypregn-5-en-20-one (ACI)
- 16,17-Epoxy-17H-cyclopenta[a]phenanthrene, pregn-5-en-20-one deriv. (ZCI)
- Pregn-5-en-20-one, 16α,17-epoxy-3β-hydroxy- (6CI, 8CI)
- 16,17α-Epoxypregnenolone
- 16α,17-Epoxy-3β-hydroxypregn-5-en-20-one
- 16α,17α-Epoxy-3β-hydroxy-5-pregnen-20-one
- 16α,17α-Epoxypregn-5-en-3β-ol-20-one
- 16α,17α-Oxidopregnenolone
- 3β-Hydroxy-16α,17α-epoxy-5-pregnen-20-one
- 5-Pregnen-16α,17α-epoxy-3β-ol-20-one
- NSC 122401
- 16,17alpha-epoxypregnenolone
- 16A,17A-epoxypregnenolone
- 3beta-hydroxy-16alpha,17alpha-epoxypregnenolone
- A Epoxypregnenolone
- STK801868
- AS-69036
- W-100107
- 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.0(2),?.0?,?.0(1)(1),(1)?]octadec-16-en-6-yl]ethan-1-one
- CHEBI:145045
- 16alpha,17alpha-Oxidopregnenolone
- BBL029913
- Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3beta,16alpha)-
- (3beta,16alpha)-3-hydroxy-16,17-epoxypregn-5-en-20-one
- 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-HYDROXY-7,11-DIMETHYL-5-OXAPENTACYCLO[8.8.0.0(2),?.0?,?.0(1)(1),(1)?]OCTADEC-16-EN-6-YL]ETHANONE
- 974-23-2
- A,16
- 16,17-
- Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3b,16a)-
- 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone
- Pregn-5-en-20-one, 16alpha,17-epoxy-3beta-hydroxy-
- 16alpha,17alpha-Epoxy-3beta-hydroxy-5-pregnen-20-one
- (3beta,16alpha)-16,17-epoxy-3-hydroxy-pregn-5-en-20-one
- G77967
- CHEMBL2112757
- 3beta-hydroxy-16alpha-16,17-epoxypregn-5-en-20-one
- BDBM50407983
- NS00042113
- SCHEMBL9622417
- EINECS 213-548-2
- 16,17a-Epoxypregnenolone
- A)-
- Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3
- 5-Pregnen-16alpha,17alpha-epoxy-3beta-ol-20-one
- AKOS005622695
-
- MDL: MFCD00135147
- Renchi: 1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21+/m0/s1
- Clave inchi: UQVIXFCYKBWZPJ-XXHSLLPRSA-N
- Sonrisas: C([C@@]12O[C@@H]1C[C@H]1[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@]21C)O)(=O)C
Atributos calculados
- Calidad precisa: 330.21900
- Masa isotópica única: 330.219
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 1
- Complejidad: 639
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 8
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 49.8A^2
- Xlogp3: 2.9
Propiedades experimentales
- Color / forma: No data available
- Denso: 1.1800
- Punto de fusión: No data available
- Punto de ebullición: 462.3 °C at 760 mmHg
- Punto de inflamación: 159.4 °C
- índice de refracción: 1.577
- PSA: 49.83000
- Logp: 3.64660
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Wgk Alemania:3
- Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Condiciones de almacenamiento:−20°C
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024610-5g |
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one |
974-23-2 | 97% | 5g |
¥618 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047533-10g |
16,17α-Epoxypregnenolone |
974-23-2 | 98% | 10g |
¥ŢŢLjƠ | 2023-07-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-223173A-10 g |
16α,17α-Epoxypregnenolone, |
974-23-2 | 10g |
¥624.00 | 2023-07-11 | ||
Chemenu | CM276355-100g |
16alpha,17alpha-Epoxypregnenolone |
974-23-2 | 97% | 100g |
$*** | 2023-05-29 | |
SHENG KE LU SI SHENG WU JI SHU | sc-223173-5 g |
16α,17α-Epoxypregnenolone, |
974-23-2 | 5g |
¥338.00 | 2023-07-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047533-5g |
16,17α-Epoxypregnenolone |
974-23-2 | 98% | 5g |
¥ɍȣLj | 2023-07-25 | |
1PlusChem | 1P00H9EJ-25g |
Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)- |
974-23-2 | 97% | 25g |
$220.00 | 2024-04-19 | |
A2B Chem LLC | AI04539-100mg |
Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)- |
974-23-2 | 95% | 100mg |
$85.00 | 2024-05-20 | |
Aaron | AR00H9MV-5g |
Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)- |
974-23-2 | 97% | 5g |
$85.00 | 2024-07-18 | |
1PlusChem | 1P00H9EJ-100g |
Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)- |
974-23-2 | 97% | 100g |
$757.00 | 2024-04-19 |
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; rt; 4 h, rt
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; 15 min, 0 °C; overnight
Referencia
- Synthesis of 2-(16,17-Epoxy-3β,20-dihydroxypregn-5-en-20-yl)-1,3-dithiane from DiosgeninRussian Journal of Organic Chemistry, 2022, 58(11), 1641-1647,
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; 4 h, rt
Referencia
- Synthesis and biological activity of two pregnane derivatives with a triazole or imidazole ring at C-21Journal of Steroid Biochemistry and Molecular Biology, 2016, 159, 8-18,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; rt; 4 h, rt
Referencia
- Synthesis and Identification of Pregnenolone Derivatives as Inhibitors of Isozymes of 5α-ReductaseArchiv der Pharmazie (Weinheim, 2015, 348(11), 808-816,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Ethanol , Water
Referencia
- Synthesis and transformations of 20-isoxazolylsteroids with modified D ring: I. Synthesis of 16α,17α-epoxy derivativesRussian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2001, 37(6), 787-792,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Potassium hydroxide , Hydrogen peroxide Solvents: Methanol ; 24 h, 5 °C
Referencia
- 21-Monohydroxylation of 17β-acetyl steroids using phenyliodosodiacetate: one-step method and its limitationsPharmaceutical Chemistry Journal, 2011, 45(9), 552-555,
Synthetic Routes 17
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Lead dioxide , Sodium chloride Solvents: Water , Decanediol ; 110 min, 46 °C
1.2 Reagents: Zinc benzoate ; 46 °C → 55 °C; 4 h, 55 °C; 55 °C → 16 °C; 40 min, 16 °C
1.2 Reagents: Zinc benzoate ; 46 °C → 55 °C; 4 h, 55 °C; 55 °C → 16 °C; 40 min, 16 °C
Referencia
- Synthesis method of pharmaceutical intermediate 5-pregnene-16α,17α-epoxy-3β-ol-20-one from 5-pregnene-16-hydroxy-17-bromo-3-methoxy-20-one, China, , ,
Synthetic Routes 19
Synthetic Routes 20
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Raw materials
- (3β,16α)-17-Bromo-16-hydroxy-3-methoxypregn-5-en-20-one
- 16-Dehydropregnolone
- 16-Dehydro Pregnenolone Acetate
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Preparation Products
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Literatura relevante
-
1. Steroid conformations in solid and solution: stereoselective synthesis of (20S)- and (20R)-[20-methyl-labelled]-20-methylpregn-5-ene-3β,17α,20-triolYoshio Osawa,Takuo Makino,Kenyu Shibata,Charles M. Weeks,William L. Duax J. Chem. Soc. Chem. Commun. 1976 991
-
2. Stereochemical role of lone pairs in main-group elements. Part 4. The crystal structure at 120 K of bis(1,4,7,10,13-pentaoxacyclopentadecane)tin(II) bis[trichlorostannate(II)], confirming the sterically inactive tin lone pairEdward Hough,David G. Nicholson,Asha K. Vasudevan J. Chem. Soc. Dalton Trans. 1989 2155
-
3. 803. Modified steroid hormones. Part XXIV. 16α,17α-Iso-propylidenedioxy-6α-methylpregn-4-ene-3,20-dioneB. Ellis,S. P. Hall,V. Petrow,S. Waddington-Feather J. Chem. Soc. 1961 4111
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Esteroides y derivados de esteroides Glucocorticoides/mineralocorticoides, progestágenos y derivados
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Esteroides y derivados de esteroides esteroides pregnanos Glucocorticoides/mineralocorticoides, progestágenos y derivados
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